molecular formula C21H20N2O5 B1683477 Varespladib CAS No. 172732-68-2

Varespladib

Katalognummer: B1683477
CAS-Nummer: 172732-68-2
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: BHLXTPHDSZUFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Varespladib is an inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X . It functions as an anti-inflammatory by targeting the arachidonic acid pathway . While its investigation as a therapy for inflammatory diseases like acute coronary syndrome was halted due to inadequate efficacy, research has shifted to its potential as a snake venom toxin inhibitor . The FDA has granted this compound orphan drug status for snakebite treatment .

This compound as a Snake Venom Inhibitor

More than 30 preclinical studies support the potential of this compound to inhibit venom sPLA2s and minimize their toxic effects in animals . These studies include in vitro pharmacology, crystallography, and in vivo and ex vivo studies in mouse, rat, pig, and human blood .

Key Laboratory Studies

Wang and colleagues found that this compound and this compound-methyl displayed inhibition of phospholipase activity at nanomolar and picomolar IC . this compound (4 mg/kg) can protect against hemorrhage, myonecrosis, and systemic toxicities by measuring the subcutaneous ecchymosis, the muscle damage, and the biochemical variation in serum enzymes from envenomed mice . The majority of the muscle myonecrosis and hemorrhage were inhibited by this compound, and this compound-treated mice recovered rapidly with lesser atrophy and muscle fibrosis . this compound treatment significantly inhibited venom sPLA2, with IC50 and ED50 values of 0.0016 to 0.063 mg/mL and 0.45 to 22.09 µg/g, respectively .

Coagulation Effects

This compound can inhibit the venom sPLA2 activity of hemotoxic snake venoms and effectively neutralize coagulopathic toxicities, including anticoagulation . It can also partially abrogate procoagulant venom effects caused by different toxin families .

Neutralizing Cytotoxicity

This compound has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It appears to be more effective in neutralizing the cytotoxic effect. This compound is effective in the inhibition of catalytically-active toxic PLA2s and PLA2-like proteins, expanding the potential therapeutic usefulness of this inhibitor .

BRAVO Trial

The BRAVO trial was a Phase 2 study to evaluate the safety, tolerability, and efficacy of oral this compound . It enrolled 95 patients in the U.S. and India who were administered either this compound or a placebo in conjunction with the standard of care, which included antivenom in 93 of the 95 patients . The results from the BRAVO trial suggest that this compound is safe and well-tolerated for snakebite treatment .

Phase II Clinical Trial

A phase II clinical trial assessed the efficacy and safety of oral this compound methyl in patients bitten by venomous snakes . Among 95 patients randomized, the most common snakebites were from Russell's vipers (n=29), copperheads (n=18), and rattlesnakes (n=14) . The SSS improved from baseline to the average at 6 and 9 hours by 1.1 (95% CI, 0.7 to 1.6) in the this compound group versus 1.5 (95% CI, 1.0 to 2.0) in the placebo group (difference -0.4, 95% CI, -0.8 to 0.1, p=0.13) . A potentially promising signal of benefit was observed in patients initiating treatment within 5 hours of snakebite .

VISTA-16 Trial

Wirkmechanismus

Target of Action

Varespladib primarily targets the IIa, V, and X isoforms of secretory phospholipase A2 (sPLA2) . These enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and other pro-inflammatory mediators .

Mode of Action

This compound acts as an inhibitor of sPLA2 enzymes . By binding to these enzymes, it prevents them from catalyzing the hydrolysis of phospholipids, thereby disrupting the first step of the arachidonic acid pathway of inflammation . This results in a reduction of inflammation, modulation of lipid levels, and a decrease in levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting sPLA2, this compound prevents the release of arachidonic acid from membrane phospholipids . This, in turn, inhibits the production of eicosanoids, a group of bioactive lipids that includes prostaglandins and leukotrienes, which are key mediators of inflammation .

Pharmacokinetics

This compound is orally bioavailable . After absorption from the gastrointestinal tract, it undergoes rapid ester hydrolysis to become the active molecule .

Result of Action

The inhibition of sPLA2 by this compound leads to a reduction in inflammation and modulation of lipid levels . It also results in a decrease in levels of CRP and IL-6 . In some settings, such as acute coronary syndrome, the inhibition of spla2 by this compound seemed to be potentially harmful .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of snakebite envenomation, this compound has shown significant inhibitory effects on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy .

Biochemische Analyse

Biochemical Properties

Varespladib interacts with the IIa, V, and X isoforms of sPLA2, acting as an anti-inflammatory agent by disrupting the first step of the arachidonic acid pathway of inflammation . It has demonstrated a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .

Cellular Effects

This compound has shown to reduce inflammation, lower and modulate lipid levels, and reduce levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation . It has also demonstrated to be a potential antivenom support agent to prevent PLA2-dependent effects produced by snake venoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the IIa, V, and X isoforms of sPLA2 . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a significant inhibitory effect on snake venom PLA2 . It has also demonstrated ideal anti-snake venom properties in preclinical studies .

Dosage Effects in Animal Models

In animal models, this compound has shown unparalleled efficacy, rescuing animals from 100% (or more) lethal doses of venoms . It has also shown to repeatedly reverse venom-induced paralysis, restore blood clotting, and save lives, outperforming gold-standard antivenoms .

Metabolic Pathways

This compound is involved in the arachidonic acid pathway of inflammation, where it inhibits the IIa, V, and X isoforms of sPLA2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Varespladib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird nach Reinigung und Charakterisierung gewonnen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst auch strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Varespladib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen unterschiedliche substituierte Analoga produzieren können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique in its broad-spectrum inhibition of multiple isoforms of sPLA2, including groups IIA, V, and X.

Biologische Aktivität

Varespladib (LY-315920) is a synthetic phospholipase A2 (PLA2) inhibitor that has garnered attention for its potential therapeutic applications in treating various inflammatory conditions and snakebite envenomations. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and implications for future therapies.

This compound primarily acts by inhibiting secreted phospholipases A2 (sPLA2s), which are enzymes implicated in inflammatory processes and snake venom toxicity. The compound binds to the active sites of these enzymes, thereby preventing their catalytic activity. Studies have demonstrated that this compound can inhibit both enzymatic and toxic effects of various snake venoms, including those from species like Bothrops moojeni and Daboia acutus .

Key Findings on Mechanism

  • Inhibition of PLA2 Activity : this compound effectively abolishes PLA2 activity at concentrations as low as 0.01 mM, while higher concentrations show no effect on other enzymatic activities such as caseinolytic or esterase activities .
  • Structural Insights : Crystallographic studies reveal that this compound interacts with specific regions of PLA2-like toxins, blocking their activation and disrupting their ability to damage cellular membranes .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials, particularly for its role in managing atherosclerosis and snakebite envenomations.

Atherosclerosis Studies

In the PLASMA I and II trials, this compound was shown to significantly reduce levels of sPLA2-IIa in patients with stable coronary heart disease. The results indicated:

  • Dose-Dependent Reduction : Treatment with this compound (50–500 mg twice daily) resulted in a dose-dependent decrease in sPLA2 levels, achieving reductions of 73% to 84% in different dosage groups .
  • Lipid Profile Improvement : Patients receiving this compound experienced additional reductions in LDL cholesterol (up to 15%) compared to placebo .

Snakebite Envenomation Trials

The BRAVO trial assessed the efficacy of oral this compound in patients bitten by venomous snakes. Key outcomes included:

  • Patient Cohort : The trial involved 95 patients across the U.S. and India, focusing on early treatment within five hours post-bite .
  • Clinical Benefits : Although the primary endpoint was not met, significant benefits were observed in early treatment subgroups, including improved recovery rates and reduced illness severity .

Summary of Clinical Findings

StudyPopulationTreatmentKey Outcomes
PLASMA I & IIPatients with stable CHDThis compound (50–500 mg)73%-84% reduction in sPLA2 levels; LDL reduction up to 15%
BRAVO TrialSnakebite victimsOral this compoundImproved recovery rates; reduced illness severity when administered early

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. It has been well-tolerated at doses up to 1000 mg daily over extended periods . No serious adverse events were noted during the clinical trials for snakebite treatment, reinforcing its potential as a safe therapeutic option .

Eigenschaften

IUPAC Name

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLXTPHDSZUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172733-42-5 (Sodium salt)
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50169378
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172732-68-2
Record name Varespladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172732-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib
Reactant of Route 2
Varespladib
Reactant of Route 3
Reactant of Route 3
Varespladib
Reactant of Route 4
Varespladib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Varespladib
Reactant of Route 6
Reactant of Route 6
Varespladib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.